

A Technical Guide to the Dipeptide Pro-Met (L-Prolyl-L-methionine)

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Compound of Interest

Compound Name: *Pro-Met*

Cat. No.: *B1277780*

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Introduction

This technical guide provides an in-depth overview of the dipeptide **Pro-Met**, corresponding to the chemical formula $C_{10}H_{18}N_2O_3S$. **Pro-Met** is the result of the formal condensation of the carboxyl group of L-proline with the amino group of L-methionine[1]. It is crucial to distinguish this small molecule from the well-known MET proto-oncogene, a receptor tyrosine kinase involved in various cellular signaling pathways[2][3][4]. This document focuses exclusively on the chemical and physical properties of the dipeptide, alongside representative experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **Pro-Met** (L-Prolyl-L-methionine) have been computationally derived and are summarized below. These data are essential for experimental design, including solvent selection, purification strategies, and analytical method development.

Property	Value	Source
Molecular Formula	C10H18N2O3S	PubChem[1]
Molecular Weight	246.33 g/mol	PubChem[1]
Exact Mass	246.10381361 Da	PubChem[1]
IUPAC Name	(2S)-4-methylsulfanyl-2-[[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid	PubChem[1]
CAS Number	52899-08-8	PubChem[1]
Topological Polar Surface Area	104 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **Pro-Met** are not readily available in the surveyed literature. Therefore, the following sections describe generalized, yet detailed, standard procedures that are applicable for the synthesis, purification, and characterization of this dipeptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pro-Met

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following protocol outlines the key steps for the manual synthesis of L-Prolyl-L-methionine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

- Start with a pre-loaded Fmoc-L-methionine resin (e.g., Wang or Rink Amide resin).

- Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of methionine.
- Agitate the reaction vessel for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Proline):

- In a separate tube, prepare the coupling solution. Dissolve Fmoc-L-proline (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated Fmoc-L-proline solution to the deprotected methionine resin.
- Agitate the reaction for 1-2 hours at room temperature.
- Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step.

4. Final Fmoc Deprotection:

- Once coupling is complete, wash the resin with DMF.
- Perform the Fmoc deprotection step as described in step 2 to expose the N-terminus of proline.

5. Cleavage and Deprotection:

- Wash the final peptide-resin with DMF, followed by dichloromethane (DCM).
- Dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin to collect the TFA solution containing the cleaved peptide.

- Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times.
- Dry the crude peptide pellet under vacuum.

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General workflow for Solid-Phase Peptide Synthesis (SPPS) of **Pro-Met**.

Protocol 2: Purification and Analysis by HPLC-MS

The crude peptide obtained from synthesis requires purification and its identity must be confirmed. High-Performance Liquid Chromatography (HPLC) is used for purification, and Mass Spectrometry (MS) is used for identity and purity confirmation.

1. Sample Preparation:

- Dissolve the crude **Pro-Met** peptide in a suitable solvent, typically a small amount of a water/acetonitrile mixture with 0.1% TFA.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Purification (Preparative):

- System: A preparative HPLC system equipped with a C18 column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes is a typical starting point for dipeptides. The gradient should be optimized based on initial analytical runs.
- Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
- Detection: UV detection at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak observed in the chromatogram.

3. Analysis and Purity Check (Analytical):

- Analyze the collected fractions using an analytical HPLC-MS system.
- System: An analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
- Column: A C18 analytical column (e.g., 4.6 mm ID, 150 mm length).
- Mobile Phases: Same as preparative, but with LC-MS grade solvents.
- Gradient: A faster linear gradient (e.g., 5% to 95% B over 15-20 minutes).
- Flow Rate: 0.5-1.0 mL/min.
- Mass Spectrometry: Use Electrospray Ionization (ESI) in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of **Pro-Met**. The expected $[M+H]^+$ ion would be approximately 247.1111.
- Combine fractions that show high purity (>95%) and the correct mass.

4. Final Product Preparation:

- Lyophilize the combined, pure fractions to obtain the final **Pro-Met** peptide as a white, fluffy powder.

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General workflow for the purification and analysis of **Pro-Met**.

Biological Activity and Signaling Pathways

The biological activity of the simple dipeptide **Pro-Met** is not well-characterized in the scientific literature. Research on similar small peptides provides some context; for instance, a related tripeptide, N-formyl-Met-Pro-Phe-OH, was found to retain about 25% activity in superoxide production in human neutrophils, though its methyl ester analogue showed no activity[5]. This suggests that small peptides containing proline and methionine can have biological roles, but specific data for **Pro-Met** is lacking.

There is no evidence in the reviewed literature to suggest that the dipeptide **Pro-Met** (C₁₀H₁₈N₂O₃S) is directly involved in the HGF/MET receptor signaling pathway. The MET signaling cascade, which includes crucial pathways like PI3K-AKT-mTOR and RAS-MAPK, is activated by the hepatocyte growth factor (HGF) binding to the MET receptor tyrosine kinase, a large protein[2][3][4]. The similarity in name is purely coincidental. Consequently, a signaling pathway diagram for the dipeptide **Pro-Met** cannot be provided.

Conclusion

Pro-Met (L-Prolyl-L-methionine) is a dipeptide with a molecular weight of 246.33 g/mol and the formula C₁₀H₁₈N₂O₃S^[1]. While its specific biological functions remain largely unexplored, standard chemical methodologies for its synthesis and characterization are well-established. This guide provides a foundational resource for researchers, outlining the key physicochemical properties and representative experimental workflows necessary for future studies into the potential therapeutic or biological relevance of this molecule. It is imperative for researchers to distinguish this dipeptide from the MET proto-oncogene to avoid confusion in experimental design and literature review.

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